

# N-Desmethyl Pimavanserin: A Technical Guide for Researchers

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## Introduction

**N-Desmethyl Pimavanserin**, with the Chemical Abstracts Service (CAS) number 639863-77-7, is the primary active metabolite of Pimavanserin.[1] Pimavanserin is an atypical antipsychotic agent approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[2] As the active metabolite, **N-Desmethyl Pimavanserin** plays a significant role in the overall pharmacological profile of its parent compound. This technical guide provides an in-depth overview of the chemical properties, synthesis, analytical methods, and the mechanism of action of **N-Desmethyl Pimavanserin**, tailored for researchers, scientists, and drug development professionals.

# **Chemical and Physical Properties**

A comprehensive summary of the key chemical and physical properties of **N-Desmethyl Pimavanserin** is presented in the table below. This information is crucial for its handling, formulation, and analytical characterization.



Property	Value	Reference
CAS Number	639863-77-7	[1]
Molecular Formula	C24H32FN3O2	[1]
Molecular Weight	413.53 g/mol	[1]
IUPAC Name	1-[(4-fluorophenyl)methyl]-3- {[4-(2- methylpropoxy)phenyl]methyl}- 1-(piperidin-4-yl)urea	
Appearance	Solid (predicted)	<del>-</del>
Solubility	DMSO: 125 mg/mL (ultrasonic)	_
Storage Temperature	Powder: -20°C (3 years); 4°C (2 years)	

# **Synthesis and Metabolism**

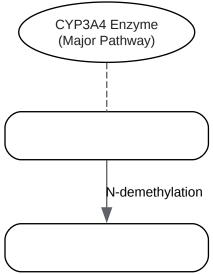
**N-Desmethyl Pimavanserin** is primarily formed in vivo through the N-demethylation of Pimavanserin. This metabolic conversion is predominantly mediated by the cytochrome P450 enzyme CYP3A4.

# Metabolic Pathway of Pimavanserin to N-Desmethyl Pimavanserin

The metabolic pathway involves the enzymatic removal of a methyl group from the piperidine nitrogen of Pimavanserin.



### Metabolic Conversion of Pimavanserin



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Caption: Metabolic pathway of Pimavanserin to N-Desmethyl Pimavanserin.

While specific, detailed protocols for the chemical synthesis of **N-Desmethyl Pimavanserin** are not readily available in peer-reviewed literature, it can be conceptually synthesized by modifying existing protocols for Pimavanserin. A potential synthetic route would involve the use of a piperidine precursor that is not N-methylated in the final urea formation step.

# Experimental Protocols Quantification of N-Desmethyl Pimavanserin in Plasma using LC-MS/MS

This section outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **N-Desmethyl Pimavanserin** in plasma samples, a critical procedure in pharmacokinetic studies.

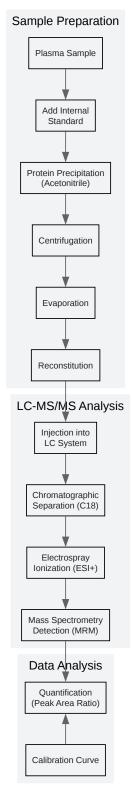
- 1. Sample Preparation:
- To 100 μL of plasma, add an internal standard solution.
- Precipitate proteins by adding 300 μL of acetonitrile.



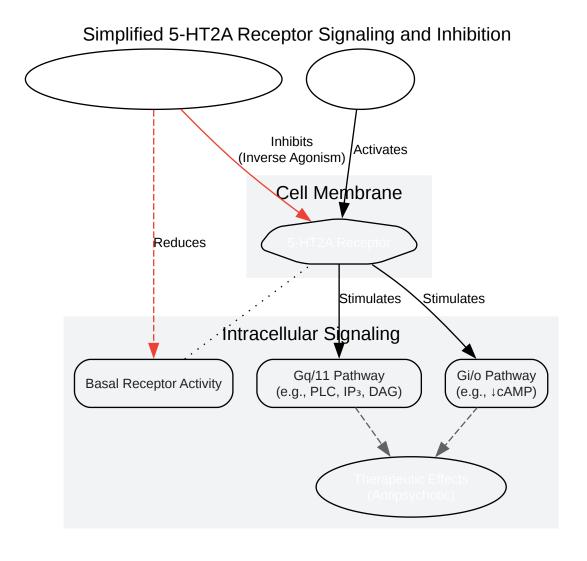
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- 2. Chromatographic Conditions:
- LC System: A high-performance liquid chromatography system.
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile
   (B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μL.
- 3. Mass Spectrometric Conditions:
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
  - N-Desmethyl Pimavanserin: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation).
  - Internal Standard: Precursor ion > Product ion.
- 4. Data Analysis:
- Quantify the concentration of N-Desmethyl Pimavanserin by comparing the peak area ratio
  of the analyte to the internal standard against a standard calibration curve.



#### LC-MS/MS Workflow for N-Desmethyl Pimavanserin Quantification







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## References

- 1. N-Desmethyl Pimavanserin | C24H32FN3O2 | CID 25207724 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pimavanserin Wikipedia [en.wikipedia.org]







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